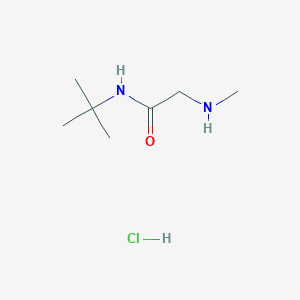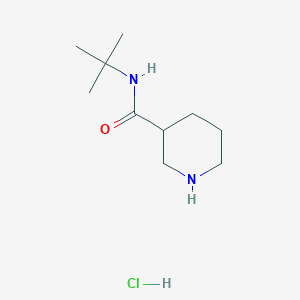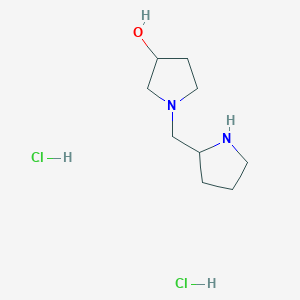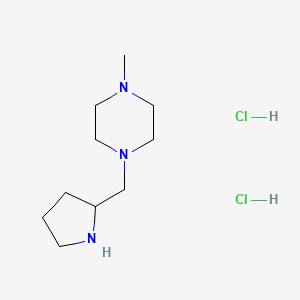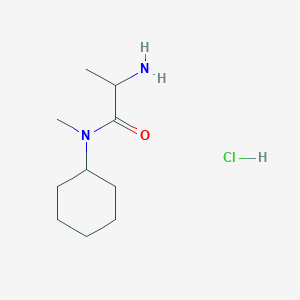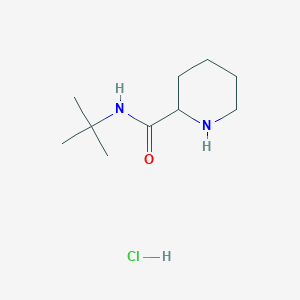
N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The “tert-butyl” group and the “carboxamide” group attached to the piperidine ring could potentially give this compound unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group and a carboxamide group attached to the ring . The exact 3D conformation would depend on the specific stereochemistry at the attachment points.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating properties of the tert-butyl group and the electron-withdrawing properties of the carboxamide group . The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group could enhance its solubility in polar solvents, while the nonpolar tert-butyl group could enhance its solubility in nonpolar solvents .Applications De Recherche Scientifique
- Synthesis of N-tert-butyl amides
- Field : Organic Chemistry
- Application : N-tert-butyl amides are synthesized by the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf) 2 . This method is used for the synthesis of a series of N-tert-butyl amides in excellent isolated yields .
- Method : The reaction is carried out under solvent-free conditions at room temperature . The utility of Cu(OTf) 2 as the catalyst for this synthesis is highlighted .
- Results : The method provides a convenient synthesis of N-tert-butyl amides, yielding excellent isolated yields .
- Field : Organic Chemistry
- Application : N-tert-Butylhydroxylamine hydrochloride is used in the synthesis of α-ketoamides .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcome of this application is the successful synthesis of α-ketoamides .
- Field : Organic Chemistry
- Application : N-tert-Butylhydroxylamine hydrochloride is also used in the synthesis of 3-spirocyclopropanated 2-azetidinones .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcome of this application is the successful synthesis of 3-spirocyclopropanated 2-azetidinones .
Synthesis of α-ketoamides
Synthesis of 3-spirocyclopropanated 2-azetidinones
- Field : Biochemistry
- Application : N-tert-butyl Hydroxylamine has great potential for mitochondrial health and is currently the subject of much favorable research .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcome of this application is the potential improvement of mitochondrial health .
- Field : Radiobiology
- Application : N-tert-butyl Hydroxylamine has been shown to provide substantial protection against killing and oxidative damage to mice exposed to whole-body irradiation .
- Method : N-tert-butyl Hydroxylamine was administered before irradiation at 5 mg/kg daily for 2 weeks .
- Results : The outcome of this application is the potential use of N-tert-butyl Hydroxylamine as a new class of in vivo, non-sulfur containing radiation protector .
- Field : Reproductive Biology
- Application : N-tert-butyl Hydroxylamine, a derivative of the anti-teratogenic alpha-phenyl-N-t-butyl nitrone (PBN) and synthetic superoxide dismutase (SOD)/catalase mimetics inhibited chromatin release and sustained or dissipated relative mitochondrial membrane potential in human spermatozoa .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcome of this application is the potential use of N-tert-butyl Hydroxylamine in protecting human spermatozoa .
Mitochondrial Health
Radiation Protection
Spermatozoa Protection
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNQGTKUWHZTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




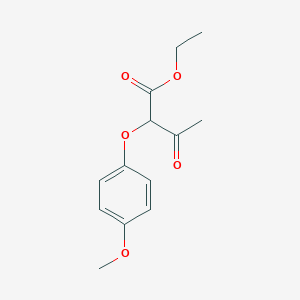
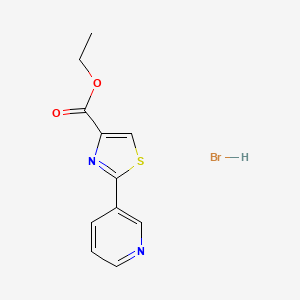
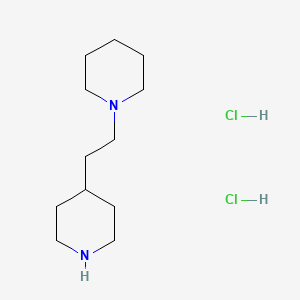
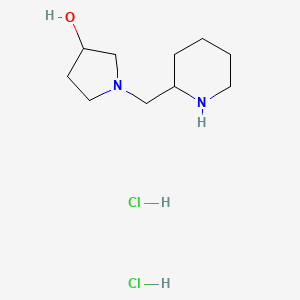
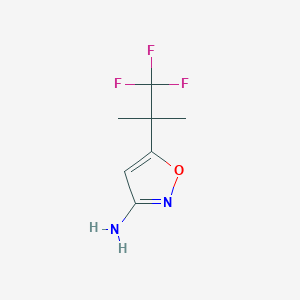
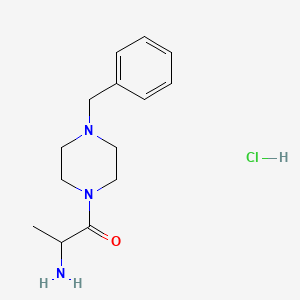
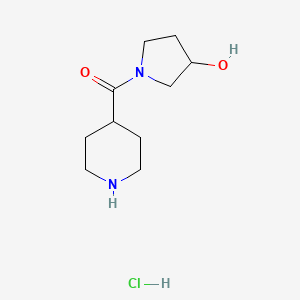
![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
